molecular formula C10H11BrO B7972235 2-[2-(4-Bromophenyl)ethyl]oxirane

2-[2-(4-Bromophenyl)ethyl]oxirane

Cat. No.: B7972235
M. Wt: 227.10 g/mol
InChI Key: IKUBVXDENXPRFO-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethyl]oxirane, also known as 4-(4-bromo-phenyl)-1,2-epoxy-butane, is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a 4-bromophenyl group via a two-carbon ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethyl]oxirane typically involves the reaction of 4-bromophenyl ethyl ketone with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the oxirane ring. The reaction is generally carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Oxidation: Further oxidation can lead to the formation of diols or other oxidized products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Bromophenyl)ethyl]oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)ethyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with biological molecules. The oxirane ring is highly strained and thus readily reacts with nucleophilic sites on proteins and DNA, potentially disrupting their normal function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Bromophenyl)ethyl]oxirane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance its binding affinity to biological targets compared to its chloro- and fluoro- counterparts .

Properties

IUPAC Name

2-[2-(4-bromophenyl)ethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBVXDENXPRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a sample of sodium acetate (2.50 g, 30.48 mmol, 0.63 equiv) under a N2 atmosphere was added a 32% solution (in dilute aqueous acetic acid) of peracetic acid (50 mL, 18.08 g, 237.74 mmol, 4.92 equiv). The mixture was stirred at rt for 10 min to completely dissolve the NaOAc. This peroxide solution was then added dropwise over a period of 5 min to a solution of alkene 11a (10.20 g, 4832 mmol, 1 equiv) in dichloromethane (100 mL) at rt. The mixture was heated at reflux temperature with stirring for 3 h. Monitoring by TLC (silica gel, hexanes) confirmed the completion of the reaction. Water (100 mL) was added and the organic phase separated. The aqueous phase was extracted with CH2Cl2 (3×100 mL), and the combined organic extracts were washed sequentially with a saturated solution of sodium hydrogencarbonate (2×), and brine, dried over anhydrous Na2SO4, and then concentrated. High-vacuum drying afforded the epoxide 12a (10.80 g, 47.56 mmol, 98%) as a clear oil: Rf˜0.2 (hexanes); 1H NMR (400 MHz, CDCl3): δ 1.73-1.92 (m, 2H), 2.45-2.49 (4-tet, 1H), 2.66-2.82 (m, 3H), 2.90-2.96 (m, 1H), 7.08 (d, J=8.4 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 31.8, 34.2, 47.3, 51.7, 119.9, 130.3, 131.6, 140.3; HRMS (EI) Calcd. for C10H11BrO: 225.9993 (M+). Found: 225.9996.
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2.5 g
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reactant
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solution
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reactant
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peracetic acid
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50 mL
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peroxide
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10.2 g
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100 mL
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100 mL
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hexanes
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Yield
98%

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